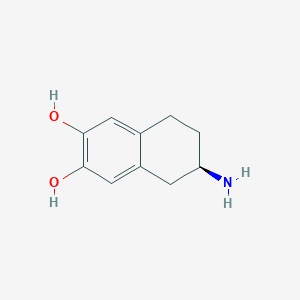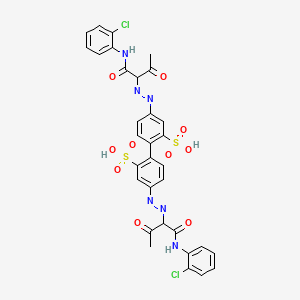
4,4'-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound characterized by its unique structure, which includes azo groups, biphenyl units, and sulfonic acid functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. The process begins with the diazotization of aniline derivatives, followed by coupling reactions with biphenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific catalysts to facilitate the reactions.
Major Products
Aplicaciones Científicas De Investigación
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological marker and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable azo bonds and vibrant colors.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. Its sulfonic acid groups enhance solubility and facilitate interactions with various enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Similar in structure but with amino groups instead of azo groups.
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: Contains nitro groups, leading to different reactivity and applications.
4,4’-Bis(2-sulfostyryl)biphenyl: Another biphenyl derivative with sulfonic acid groups, used in optical brighteners.
Uniqueness
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its combination of azo groups, biphenyl units, and sulfonic acid functionalities. This unique structure imparts specific chemical reactivity, biological activity, and industrial applications that distinguish it from other similar compounds.
Propiedades
Número CAS |
84682-06-4 |
|---|---|
Fórmula molecular |
C32H26Cl2N6O10S2 |
Peso molecular |
789.6 g/mol |
Nombre IUPAC |
5-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H26Cl2N6O10S2/c1-17(41)29(31(43)35-25-9-5-3-7-23(25)33)39-37-19-11-13-21(27(15-19)51(45,46)47)22-14-12-20(16-28(22)52(48,49)50)38-40-30(18(2)42)32(44)36-26-10-6-4-8-24(26)34/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |
Clave InChI |
QXCZMNROCAUFDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


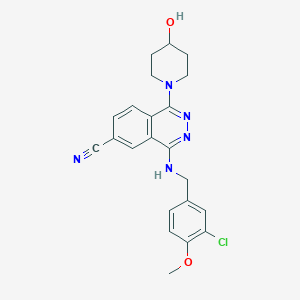

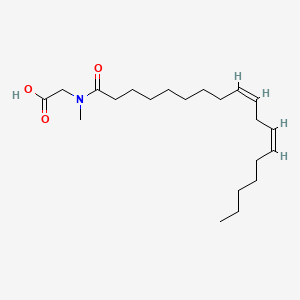
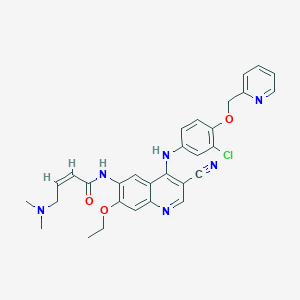
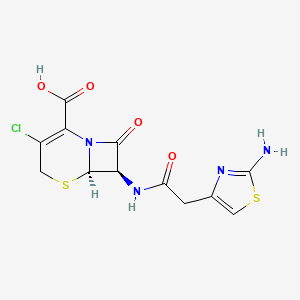
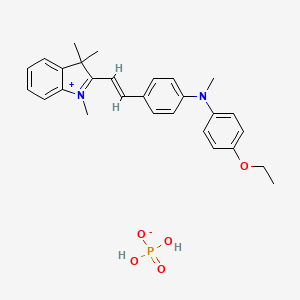
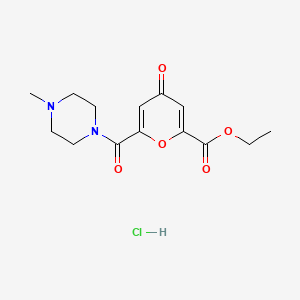
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)


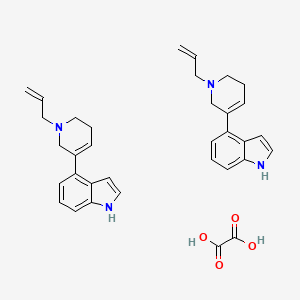

![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
